LYN-1604 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LYN-1604 hydrochloride is a potent ULK1 (UNC-51-like kinase 1; Autophagy-related protein 1 homolog) activator . It induces ULK complex (ULK1-mATG13-FIP200-ATG101)-dependent death in the triple-negative breast cancer (TNBC) MDA-MB-231 cultures . It involves both autophagy and apoptosis pathway effectors (e.g. ATF3, RAD21, and caspase-3) .

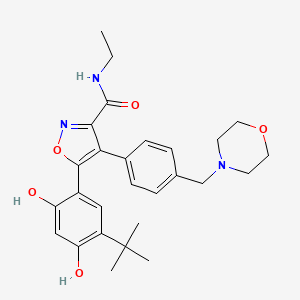

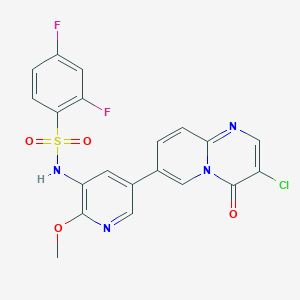

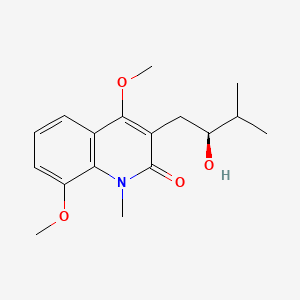

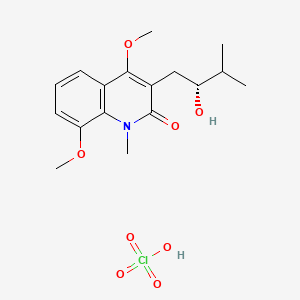

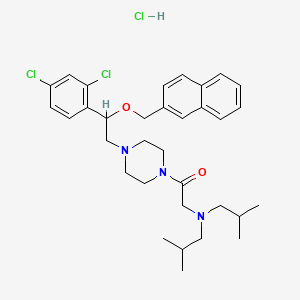

Molecular Structure Analysis

The molecular formula of LYN-1604 hydrochloride is C33H44Cl3N3O2 . The molecular weight is 621.1 g/mol .Chemical Reactions Analysis

LYN-1604 hydrochloride is a potent ULK1 activator that induces ULK complex-dependent death in the triple-negative breast cancer (TNBC) MDA-MB-231 cultures .Physical And Chemical Properties Analysis

LYN-1604 hydrochloride is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Triple-Negative Breast Cancer (TNBC) Therapy

LYN-1604 hydrochloride: is a potent activator of ULK1 (UNC-51-like kinase 1) , which plays a crucial role in autophagy and apoptosis pathways . It has shown effectiveness in inducing cell death in TNBC cultures, suggesting its potential as a therapeutic agent for this aggressive form of breast cancer.

Autophagy Modulation

The compound’s ability to activate ULK1 can modulate autophagy, a cellular process involved in the degradation and recycling of cellular components . This application is significant for diseases where autophagy is dysregulated.

Neuroprotection Post-Ischemic Stroke

LYN-1604 hydrochloride: has been studied for its neuroprotective effects following ischemic stroke . By regulating microglial activation and promoting anti-inflammatory pathways, it aids in reducing infarct volume and improving motor function.

Neuronal Network Connectivity

Research on neuronal networks derived from ASD patient iPSCs with a TSC2 mutation has utilized LYN-1604 hydrochloride to restore connectivity deficits . This highlights its potential application in addressing neurological disorders associated with connectivity issues.

Anti-Inflammatory Microglia Pathway Formation

The compound’s role in facilitating neuronal repair and promoting the formation of anti-inflammatory microglia pathways after ischemic injury is another promising application . This could be beneficial in various neurodegenerative diseases.

Cancer Research

Given its impact on autophagy and apoptosis pathways, LYN-1604 hydrochloride is a valuable tool in cancer research, particularly in understanding the mechanisms of cancer cell survival and death .

Pharmacological Intervention in Tuberous Sclerosis Complex (TSC)

The compound has been used in pharmacological interventions to study the hyperactivation of the mTORC1 pathway in TSC, which has implications for autism, intellectual disability, and epilepsy .

Stress Granule Disassembly

LYN-1604 hydrochloride: has been implicated in the regulation of stress granule disassembly through the phosphorylation and activation of VCP/p97 . This application is relevant in the study of cellular stress responses.

Mecanismo De Acción

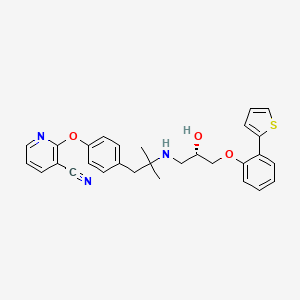

Target of Action

LYN-1604 hydrochloride is a potent activator of UNC-51-like kinase 1 (ULK1), a protein that plays a crucial role in the initiation of autophagy . ULK1 is the primary autophagy kinase involved in autophagosome formation .

Mode of Action

LYN-1604 hydrochloride interacts with ULK1, leading to its activation. The activation of ULK1 by LYN-1604 hydrochloride has an EC50 value of 18.94 nM, indicating a strong interaction . This interaction is mediated by key ULK1 residues such as Lys50, Leu53, and Tyr89 .

Biochemical Pathways

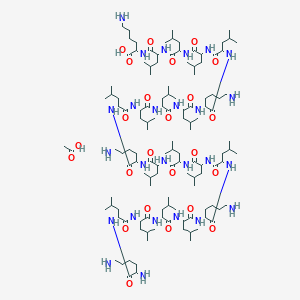

Upon activation, ULK1 forms a complex with other proteins including mATG13, FIP200, and ATG101. This ULK complex is essential for the induction of autophagy . Autophagy is a cellular process that degrades and recycles cellular components, playing a critical role in maintaining cellular health and function. In the context of cancer, autophagy can have dual roles, either promoting or inhibiting tumor growth.

Pharmacokinetics

It’s worth noting that the compound is soluble in dmso at 2 mg/ml, which could potentially influence its bioavailability .

Result of Action

The activation of ULK1 by LYN-1604 hydrochloride leads to the induction of autophagy, which can result in cell death in certain contexts . Specifically, LYN-1604 hydrochloride has been shown to induce ULK complex-dependent death in triple-negative breast cancer (TNBC) MDA-MB-231 cultures . This involves both autophagy and apoptosis pathway effectors, such as ATF3, RAD21, and caspase-3 .

Safety and Hazards

Propiedades

IUPAC Name |

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43Cl2N3O2.ClH/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26;/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFDUNOLEJSFBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44Cl3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

LYN-1604 hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)